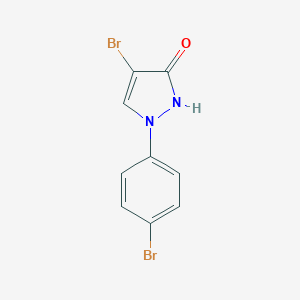![molecular formula C29H29N3OS B299821 2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B299821.png)
2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide, commonly known as DPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPTA is a thiazole derivative that has been shown to exhibit a wide range of biological activities, making it a promising candidate for use in a variety of research applications.
作用機序
The precise mechanism of action of DPTA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. DPTA has been shown to interact with a number of different proteins and receptors, including voltage-gated sodium channels, GABA receptors, and adenosine receptors. By modulating the activity of these proteins and receptors, DPTA is thought to exert its biological effects.
Biochemical and Physiological Effects:
DPTA has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, DPTA has been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
実験室実験の利点と制限
One of the main advantages of using DPTA in scientific research is its well-documented biological activity. The compound has been extensively studied in vitro and in vivo, and its effects on various physiological processes have been well-characterized. Additionally, DPTA is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations associated with the use of DPTA in scientific research. One of the main limitations is the lack of information regarding its long-term effects on the body. Additionally, the compound has not been extensively studied in humans, and its potential side effects are not well-understood.
List of
将来の方向性
Despite these limitations, DPTA remains a promising candidate for use in scientific research. Some potential future directions for research on DPTA include:
1. Investigating the compound's effects on other physiological processes, such as immune function and cardiovascular function.
2. Conducting more in-depth studies on the compound's long-term effects on the body.
3. Investigating the potential use of DPTA in the treatment of various diseases, such as epilepsy and chronic pain.
4. Investigating the potential use of DPTA as a tool for studying the mechanisms of various physiological processes.
5. Investigating the potential use of DPTA in combination with other compounds to enhance its biological activity.
In conclusion, DPTA is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for use in a variety of research applications. While there are some limitations associated with its use, DPTA remains a promising tool for the study of various physiological processes.
合成法
DPTA can be synthesized through a multi-step process that involves the reaction of various starting materials, including 2-phenylacetic acid, thiosemicarbazide, and phenylpiperidine. The synthesis of DPTA has been described in detail in several scientific publications, and the compound has been successfully synthesized in both laboratory and industrial settings.
科学的研究の応用
DPTA has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DPTA has also been investigated for its potential use as a tool in the study of various physiological processes, including neurotransmitter release, ion channel function, and signal transduction.
特性
製品名 |
2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide |
|---|---|
分子式 |
C29H29N3OS |
分子量 |
467.6 g/mol |
IUPAC名 |
2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C29H29N3OS/c33-28(27(24-12-6-2-7-13-24)25-14-8-3-9-15-25)31-29-30-20-26(34-29)21-32-18-16-23(17-19-32)22-10-4-1-5-11-22/h1-15,20,23,27H,16-19,21H2,(H,30,31,33) |
InChIキー |
FGEISIBKDLVZKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CN=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CN=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B299743.png)
![N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide](/img/structure/B299744.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)

![4-[(dimethylamino)sulfonyl]-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299754.png)

![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)
